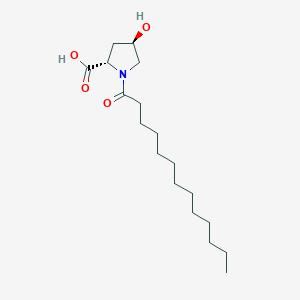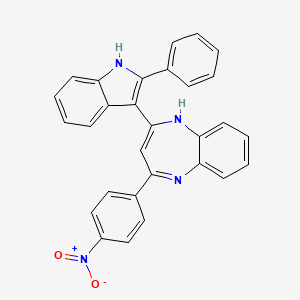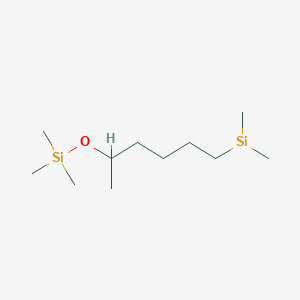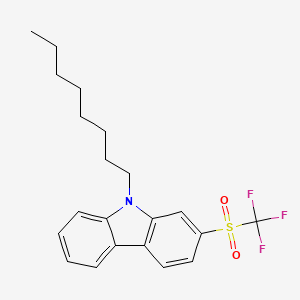
N-Tetradecanoyl-hydroxyproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetradecanoyl-hydroxyproline typically involves the acylation of hydroxyproline with tetradecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli are used to produce hydroxyproline, which is then acylated with tetradecanoyl chloride. This method is advantageous due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N-Tetradecanoyl-hydroxyproline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tetradecanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various acylated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
N-Tetradecanoyl-hydroxyproline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
Biology: Studied for its role in collagen synthesis and its potential in tissue engineering.
Medicine: Investigated for its anti-inflammatory and wound healing properties.
Industry: Utilized in the production of cosmetics and skincare products due to its moisturizing and anti-aging effects
Mecanismo De Acción
The mechanism of action of N-Tetradecanoyl-hydroxyproline involves its incorporation into collagen fibers, enhancing their stability and strength. It also acts as a scavenger of reactive oxygen species, protecting cells from oxidative damage. The compound interacts with various molecular targets, including protein kinases and transcription factors, modulating cell signaling pathways involved in growth, development, and stress responses .
Comparación Con Compuestos Similares
Similar Compounds
N-Tetradecanoyl Homoserine Lactone: Another acylated compound with signaling properties in bacterial quorum sensing.
N-Acetyl-4-Hydroxyproline: Used as an anti-inflammatory agent.
Uniqueness
N-Tetradecanoyl-hydroxyproline is unique due to its specific acylation with a tetradecanoyl group, which imparts distinct physicochemical properties and biological activities. Its role in collagen stabilization and its potential therapeutic applications set it apart from other hydroxyproline derivatives .
Propiedades
Fórmula molecular |
C18H33NO4 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-1-tridecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)19-14-15(20)13-16(19)18(22)23/h15-16,20H,2-14H2,1H3,(H,22,23)/t15-,16+/m1/s1 |
Clave InChI |
LYGFQYMZWLCANQ-CVEARBPZSA-N |
SMILES isomérico |
CCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)

![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)

![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)
![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)
![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)

![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
